molecular formula C14H17FN6O B2840411 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1049458-70-9

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2840411
CAS No.: 1049458-70-9
M. Wt: 304.329
InChI Key: OIRIYVRMMHTSGE-UHFFFAOYSA-N
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Description

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a synthetic organic compound characterized by its complex structure and intriguing chemical properties. This compound integrates a fluorophenyl group, a tetrazole ring, and a piperazine moiety, conferring it unique reactivity and application potential.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves multi-step procedures. A common approach includes the preparation of 1-(4-fluorophenyl)-1H-tetrazole through the cyclization of 4-fluoroaniline with sodium azide under acidic conditions. Subsequently, this tetrazole derivative undergoes an alkylation reaction with a suitable piperazine derivative. The final step involves acetylation to obtain the desired compound.

Industrial production methods: Industrially, the compound is produced by streamlining the synthetic route to increase yield and reduce costs. The large-scale synthesis follows the same basic steps but employs optimized reaction conditions such as controlled temperatures, pressures, and the use of continuous flow reactors to enhance efficiency and purity.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions involving this compound can be conducted using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of functional groups such as the fluorophenyl and piperazine.

Common reagents and conditions used in these reactions:

  • Oxidation: Utilizes hydrogen peroxide or potassium permanganate under acidic or basic conditions.

  • Reduction: Employs lithium aluminum hydride or sodium borohydride under anhydrous conditions.

  • Substitution: Requires reagents like halides or nucleophiles (amines, alcohols) in the presence of suitable catalysts or under thermal conditions.

Major products formed from these reactions: These reactions can yield various derivatives depending on the reacting species, such as hydroxylated, aminated, or alkylated products, enhancing the compound's functional diversity.

Scientific Research Applications

In Chemistry: The compound is a subject of study in organic synthesis, serving as a precursor or intermediate in the development of new chemical entities.

In Biology: Researchers explore its potential interactions with biological molecules, aiming to understand its effects on cellular processes.

In Medicine: It is investigated for its pharmacological properties, particularly in targeting specific receptors or enzymes, indicating possible therapeutic applications.

In Industry: The compound’s unique chemical properties make it valuable in developing advanced materials, catalysts, or as a component in specialized chemical formulations.

Mechanism of Action

The compound's effects are mediated through its interaction with specific molecular targets. The fluorophenyl group enhances its affinity for certain receptors, while the tetrazole and piperazine moieties can influence its binding and activity profiles. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

When compared to other fluorophenyl-tetrazole derivatives, 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone stands out due to its unique combination of functional groups. Similar compounds include:

  • 4-fluorophenyl-tetrazole

  • 1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl-piperazine

This compound's distinct structure confers specific chemical reactivity and biological activity, distinguishing it from its counterparts.

Does this compound's potential intrigue you enough to consider it for research or any project?

Properties

IUPAC Name

1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN6O/c1-11(22)20-8-6-19(7-9-20)10-14-16-17-18-21(14)13-4-2-12(15)3-5-13/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRIYVRMMHTSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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